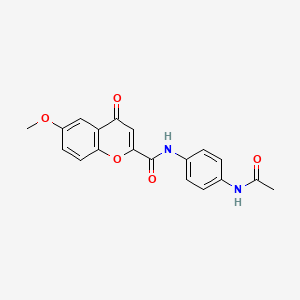

N-(4-acetamidophenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of acetaminophen (also known as paracetamol), which is a widely used over-the-counter medication . Acetaminophen is known for its analgesic (pain-relieving) and antipyretic (fever-reducing) properties .

Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups and conditions under which the reactions are carried out. For instance, acetaminophen can undergo reactions typical of phenols and amides .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, and reactivity. For instance, acetaminophen has a melting point of 168-172 °C .Applications De Recherche Scientifique

Chemistry and Synthesis

Coumarins and chromenes are significant families of natural compounds with considerable importance in pharmacological applications. Synthetic procedures for compounds like 6H-benzo[c]chromen-6-ones, which share structural similarities with the queried compound, have been extensively reviewed. These procedures include Suzuki coupling reactions for the synthesis of biaryl structures, which then undergo lactonization, and reactions of 3-formylcoumarin with various reagents, highlighting the versatility and pharmacological relevance of such structures (Mazimba, 2016).

Pharmacology and Therapeutic Potential

The pharmacological profile of phenylpiracetam, a compound structurally analogous to piracetam and based on pyrrolidin-2-one, has been improved through stereochemical modifications, demonstrating the importance of structural and stereochemical considerations in enhancing biological properties (Veinberg et al., 2015). This research underscores the potential for chemical derivatives of coumarin and chromene to exhibit significant pharmacological advantages.

Biological Activity

The review on the degradation of acetaminophen by advanced oxidation processes provides insights into the biotoxicity of pharmaceutical compounds and their transformation products in the environment, highlighting the need for careful consideration of the environmental impact and toxicity of chemical compounds (Qutob et al., 2022). Although not directly related to the queried compound, this research contextually supports the importance of understanding the broader implications of chemical synthesis and use.

Mécanisme D'action

Target of Action

It is structurally similar to paracetamol (acetaminophen), which primarily targets the cyclooxygenase (cox) pathways .

Mode of Action

Based on its structural similarity to paracetamol, it may inhibit the cox pathways, similar to nonsteroidal anti-inflammatory drugs (nsaids) . It may also interact with serotonergic, opioid, nitric oxide (NO), and cannabinoid pathways .

Biochemical Pathways

The compound likely affects the prostaglandin synthesis pathway by inhibiting the COX enzymes, thereby reducing the production of prostaglandins, which are mediators of inflammation and pain . It may also affect the serotonergic, opioid, nitric oxide (NO), and cannabinoid pathways .

Pharmacokinetics

Based on its structural similarity to paracetamol, it may have similar adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

Based on its structural similarity to paracetamol, it may have analgesic and antipyretic effects .

Safety and Hazards

Orientations Futures

The future directions in the study of a compound could involve exploring new synthesis methods, investigating its mechanism of action, or developing new applications. For instance, research on acetaminophen is ongoing to better understand its mechanism of action and to develop safer and more effective analogs .

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-6-methoxy-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-11(22)20-12-3-5-13(6-4-12)21-19(24)18-10-16(23)15-9-14(25-2)7-8-17(15)26-18/h3-10H,1-2H3,(H,20,22)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDRIYTXFWWWAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)amino)propan-2-ol](/img/structure/B2794749.png)

![N-(4-fluorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2794750.png)

![4-[5-(4-Chlorophenyl)tetrazol-2-yl]piperidine;hydrochloride](/img/structure/B2794760.png)

![4-[5-(5-chloro-2-thienyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2794763.png)

![1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2794764.png)

![Methyl 4-[[2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2794765.png)